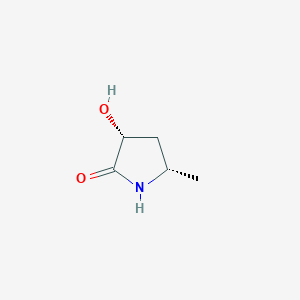

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one

Descripción

Propiedades

Fórmula molecular |

C5H9NO2 |

|---|---|

Peso molecular |

115.13 g/mol |

Nombre IUPAC |

(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1 |

Clave InChI |

DONIIIFPIJYUCN-IUYQGCFVSA-N |

SMILES isomérico |

C[C@H]1C[C@H](C(=O)N1)O |

SMILES canónico |

CC1CC(C(=O)N1)O |

Origen del producto |

United States |

Advanced Chemical Profiling and Synthetic Methodologies for (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one

Executive Summary

The functionalized pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous neurotropic agents, protease inhibitors, and peptidomimetics. Specifically, (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one (CAS: 355143-51-0) represents a highly valuable chiral building block. The presence of the C5-methyl group and the C3-hydroxyl group provides orthogonal vectors for structure-activity relationship (SAR) exploration, while the rigid lactam ring restricts conformational freedom, thereby enhancing target binding affinity through reduced entropic penalties.

This technical guide provides an in-depth analysis of the physicochemical properties, asymmetric synthetic pathways, and derivatization protocols for (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, designed for researchers and drug development professionals.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties of a chiral building block is critical for predicting its behavior in downstream synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

The high Fraction sp3 (Fsp3 = 0.80) of this molecule aligns perfectly with modern drug discovery trends, which favor high three-dimensionality to improve clinical success rates. The molecule is highly polar (LogP = -1.11), making it highly water-soluble and an excellent hydrogen-bonding participant in protein-ligand interactions [1].

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

| IUPAC Name | (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one | Defines absolute stereochemistry at C3 and C5. |

| CAS Number | 355143-51-0 | Unique registry identifier for procurement. |

| Molecular Formula | C5H9NO2 | Core lactam with hydroxyl and methyl substitutions. |

| Molecular Weight | 115.13 g/mol | Low molecular weight ideal for fragment-based design. |

| LogP | -1.11 | High hydrophilicity; excellent aqueous solubility. |

| Fraction sp3 (Fsp3) | 0.80 | High 3D character, favorable for target specificity. |

| H-Bond Donors | 2 (–OH, –NH) | Capable of donating to kinase/protease hinge regions. |

| H-Bond Acceptors | 2 (C=O, –OH) | Capable of accepting bonds from target residues. |

Mechanisms of Asymmetric Synthesis

The synthesis of highly pure (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one requires strict stereocontrol. The most scalable and atom-economical route leverages biomass-derived levulinic acid, bridging green chemistry with advanced pharmaceutical manufacturing.

The Levulinic Acid Pathway

Levulinic acid is first subjected to an asymmetric reductive amination to yield (S)-5-methylpyrrolidin-2-one. Recent advancements utilize chiral Ruthenium/bisphosphine catalysts or engineered transaminases (e.g., ATA-237) to achieve excellent enantiomeric excess (ee > 99%) [2].

Diastereoselective Hydroxylation

To install the C3-hydroxyl group with (R) stereochemistry, the (S)-lactam must undergo diastereoselective alpha-hydroxylation. The causality of the stereocontrol relies on the existing C5-methyl group. When the lactam is enolized, the bulky C5-methyl group sterically shields one face of the ring. An electrophilic oxygen source, such as Davis' oxaziridine, is forced to approach from the less hindered opposite face, establishing the trans relationship between the C3 and C5 substituents [3].

Caption: Workflow for the asymmetric synthesis of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one.

Experimental Protocol: Self-Validating Diastereoselective Hydroxylation

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates in-process controls (IPCs) to create a self-validating experimental system. This protocol details the transformation of N-Boc-(S)-5-methylpyrrolidin-2-one to the (3R,5S)-hydroxy derivative.

Step 1: Kinetic Enolization

-

Procedure: Dissolve N-Boc-(S)-5-methylpyrrolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to -78 °C. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.2 eq) over 15 minutes. Stir for 1 hour at -78 °C.

-

Causality: LiHMDS is chosen because its bulky, non-nucleophilic nature ensures quantitative kinetic deprotonation at the C3 position without attacking the sensitive lactam carbonyl. The cryogenic temperature prevents ring-opening side reactions.

-

Self-Validation (IPC 1): Quench a 0.1 mL aliquot with D2O. Analyze via 1H-NMR. A successful enolization is validated by >95% deuterium incorporation at the C3 position (disappearance of the C3 proton signal).

Step 2: Electrophilic Hydroxylation

-

Procedure: To the enolate solution at -78 °C, add a pre-cooled solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis' oxaziridine, 1.5 eq) in anhydrous THF. Stir for 2 hours, allowing the reaction to slowly warm to -40 °C.

-

Causality: Davis' oxaziridine acts as a neutral, electrophilic oxygen source. The C5-methyl group dictates the facial approach of the bulky oxaziridine, resulting in high diastereoselectivity for the (3R,5S) isomer.

-

Self-Validation (IPC 2): Monitor via LC-MS. The reaction is complete when the starting material peak is consumed and a new peak corresponding to the [M+H]+ mass + 16 Da appears.

Step 3: Quench and Deprotection

-

Procedure: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Treat the crude intermediate with a 20% Trifluoroacetic acid (TFA) in DCM solution for 2 hours at room temperature to remove the N-Boc protecting group. Purify via flash chromatography (Silica, DCM/MeOH gradient).

-

Self-Validation (IPC 3): Perform 2D NOESY NMR on the purified product. A lack of NOE cross-peaks between the C3-proton and the C5-proton confirms the trans relationship, validating the (3R,5S) absolute configuration.

Medicinal Chemistry Applications & Derivatization Vectors

Once synthesized, (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one serves as a versatile hub for generating peptidomimetic libraries. The molecule presents two primary vectors for derivatization:

-

The C3-Hydroxyl Vector: Can be subjected to O-alkylation or converted into a leaving group (e.g., tosylate) for stereoinvertive substitution (Mitsunobu reaction) with various nucleophiles (amines, thiols).

-

The Lactam Nitrogen Vector: Can undergo N-alkylation or N-arylation (via Buchwald-Hartwig cross-coupling) to extend the molecule into hydrophobic binding pockets of target proteins.

Caption: Medicinal chemistry derivatization vectors for the (3R,5S)-pyrrolidinone scaffold.

By systematically modifying these vectors, medicinal chemists can fine-tune the physicochemical properties and target affinity of the resulting drug candidates, making this specific stereoisomer an indispensable tool in modern rational drug design.

References

-

MDPI. "Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential." Molecules, 2025. Available at:[Link]

An In-Depth Technical Guide to (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one: A Chiral Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, a chiral γ-lactam of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core characteristics, stereoselective synthesis, analytical characterization, and its potential as a versatile building block for novel therapeutics.

Introduction: The Significance of the Chiral γ-Lactam Core

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold widely utilized by medicinal chemists.[1] Its prevalence in numerous biologically active compounds stems from its ability to act as a stable peptide bond mimic, its capacity for forming hydrogen bonds, and its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. The introduction of stereocenters, as in (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, provides an exceptional opportunity to explore chemical space with high fidelity, a critical factor in designing selective and potent drug candidates.[2] The specific stereochemistry of this compound, with a hydroxyl group at the 3-position and a methyl group at the 5-position, offers distinct vectors for chemical modification and interaction with biological targets.

The hydroxyl group can serve as a key hydrogen bond donor or acceptor, or as a handle for further functionalization. The methyl group, positioned at a second chiral center, introduces specific steric constraints that can significantly influence binding affinity and selectivity for target proteins such as enzymes or receptors.[1]

Physicochemical and Structural Properties

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one is a chiral small molecule whose properties are defined by its precise three-dimensional arrangement. Its unique structure is critical for its potential interactions in a biological context.

| Property | Value | Source |

| CAS Number | 355143-51-0 | [3] |

| Molecular Formula | C₅H₉NO₂ | [3] |

| Molecular Weight | 115.13 g/mol | [3] |

| IUPAC Name | (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one | [3] |

| SMILES | C[C@H]1CC(=O)N1 | [3] |

| LogP | -1.107 (Calculated) | [3] |

| Purity | Typically >95% (Commercially available) | [3] |

Chemical Structure:

Caption: 2D Structure of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one.

Stereoselective Synthesis Methodologies

The following workflow outlines a plausible chemoenzymatic route. The causality behind this choice rests on the ability of enzymes, specifically lipases, to perform highly enantioselective resolutions of racemic intermediates, which is often more efficient and scalable than de novo asymmetric synthesis for certain scaffolds.

Caption: Proposed Chemoenzymatic Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven methodology adapted from similar syntheses of chiral 3-hydroxy-γ-lactams.[4]

Step 1: Synthesis of Racemic 3-Acetoxy-5-methylpyrrolidin-2-one This multi-step chemical synthesis would first involve the conversion of a suitable starting material like a substituted γ-butyrolactone to the corresponding racemic N-H lactam, followed by acetylation of the hydroxyl group. The choice of an acetylation step prior to resolution is strategic; it provides a substrate suitable for enantioselective enzymatic hydrolysis.

Step 2: Enantioselective Enzymatic Hydrolysis

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve the racemic 3-acetoxy-5-methylpyrrolidin-2-one (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like tert-butanol to aid solubility.

-

Enzyme Addition: Add immobilized lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-C "Amano" II) to the solution. The enzyme loading is a critical parameter that must be optimized, typically starting at 10-20% by weight relative to the substrate.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. The progress of the hydrolysis is monitored by chiral High-Performance Liquid Chromatography (HPLC). The key to this step is stopping the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material. This is a self-validating system; the chiral HPLC trace provides direct evidence of the resolution's success.

-

Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Extract the aqueous solution with an organic solvent such as ethyl acetate.

Step 3: Purification

-

Separation: The organic extract will contain the target product, (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, and the unreacted starting material, (3S,5R)-3-acetoxy-5-methylpyrrolidin-2-one. These can be separated using standard column chromatography on silica gel. The difference in polarity between the hydroxyl-containing product and the acetate-protected starting material allows for efficient separation.

-

Characterization: Collect and combine the fractions containing the pure product. Remove the solvent under reduced pressure. The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and chiral HPLC.

Spectroscopic and Analytical Characterization

Due to the compound's specific nature, publicly available experimental spectra are scarce. However, based on established principles and data from analogous structures, a predicted spectral analysis can be provided as a reliable guide for researchers.[4][5]

Predicted NMR Data (in CDCl₃, 400 MHz)

The rationale for these predictions is based on the analysis of similar 3-hydroxy-pyrrolidinone structures. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group, the electronegativity of the hydroxyl and amine groups, and the specific stereochemical arrangement.

| Position | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

| C=O | - | ~175-178 |

| C3-H | ~4.3 - 4.5 (m) | ~70-75 |

| C4-H₂ | ~1.9 - 2.1 (m), ~2.4 - 2.6 (m) | ~35-40 |

| C5-H | ~3.8 - 4.0 (m) | ~55-60 |

| C5-CH₃ | ~1.2 - 1.4 (d) | ~18-22 |

| N-H | ~6.5 - 7.5 (br s) | - |

| O-H | Variable (br s) | - |

Expected Mass Spectrometry and IR Data

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 116.07.

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected for the O-H stretch (~3300 cm⁻¹, broad), N-H stretch (~3200 cm⁻¹), C=O stretch of the γ-lactam (~1680-1700 cm⁻¹), and C-H stretches (~2850-2950 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

The 3-hydroxypyrrolidin-2-one scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one a highly valuable chiral building block.

-

Anticancer Agents: Many polysubstituted pyrrolidines have shown potent antiproliferative effects on various cancer cell lines.[6] The 3-hydroxy group can be crucial for interacting with kinase hinge regions or other key residues in enzyme active sites.

-

Antibacterial Agents: The γ-lactam ring is famously the core of β-lactam antibiotics. Novel, non-β-lactam inhibitors targeting essential bacterial enzymes like Penicillin-Binding Proteins (PBPs) have been developed from pyrrolidine-2,3-dione scaffolds, where the 3-hydroxy group was found to be critical for activity.[7]

-

Anti-inflammatory Agents: Derivatives of 3-pyrrolidin-2-ones have been synthesized and shown to be potent dual inhibitors of prostaglandin and leukotriene synthesis, with some compounds showing anti-inflammatory activity comparable to indomethacin but with better safety profiles.[8]

Caption: Potential Therapeutic Applications of the Core Scaffold.

Safety and Handling

As a fine chemical intended for research, (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: While specific data for this isomer is limited, related compounds can be harmful if swallowed or in contact with skin. Assume the compound is potentially hazardous and take all necessary precautions.

References

-

Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

McPhee, K., et al. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. Retrieved March 7, 2026, from [Link]

-

Ikuta, H., et al. (n.d.). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Scilit. Retrieved March 7, 2026, from [Link]

-

Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. (2022). PMC. Retrieved March 7, 2026, from [Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. Retrieved March 7, 2026, from [Link]

-

Enantioselective synthesis of unsaturated γ-lactams. (n.d.). ARKIVOC. Retrieved March 7, 2026, from [Link]

-

Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). PubMed. Retrieved March 7, 2026, from [Link]

-

Certificates of Analysis. (n.d.). Regis Technologies. Retrieved March 7, 2026, from [Link]

-

Certificates of Analysis. (n.d.). Lab Alley. Retrieved March 7, 2026, from [Link]

-

Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

Automated three-component synthesis of a library of γ-lactams. (2012). PMC. Retrieved March 7, 2026, from [Link]

-

(3R,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone. (n.d.). AS Chemical Laboratories Inc. Retrieved March 7, 2026, from [Link]

-

2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R-trans)-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. (2003). ScienceDirect. Retrieved March 7, 2026, from [Link]

-

Biologically active γ-lactams: synthesis and natural sources. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

A fast, efficient and stereoselective synthesis of hydroxy-pyrrolidines. (2010). PubMed. Retrieved March 7, 2026, from [Link]

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved March 7, 2026, from [Link]

-

Diastereoselective Synthesis of (3R,5R)-β-Hydroxypiperazic Acid. (2021). Synfacts. Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. (n.d.). RSC. Retrieved March 7, 2026, from [Link]

Sources

- 1. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 2. mdpi.com [mdpi.com]

- 3. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

Comprehensive Spectroscopic Characterization of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one: A Technical Guide for Structural Elucidation

Executive Summary & Strategic Context

In the landscape of modern drug discovery and natural product synthesis, functionalized γ-lactams serve as privileged scaffolds. Specifically, (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one (CAS: 355143-51-0) is a critical chiral building block used in the development of protease inhibitors and peptide mimetics [1].

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing diastereomers in chiral pool syntheses. The stereochemical integrity of the (3R,5S) configuration dictates the biological efficacy of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, in-depth guide to the spectroscopic validation (NMR, IR, and MS) of this specific stereoisomer. Rather than merely listing data, this guide deconstructs the causality behind the spectroscopic phenomena, providing you with a self-validating analytical framework.

Stereochemical Architecture and Analytical Strategy

The molecule features a pyrrolidin-2-one (γ-lactam) ring with two stereocenters: a hydroxyl group at C3 (R-configuration) and a methyl group at C5 (S-configuration).

Mentally mapping the 3D conformation is the first step in any spectroscopic analysis. If we place the ring in a planar approximation, the (3R) hydroxyl group and the (5S) methyl group both project downwards (the

Caption: Orthogonal spectroscopic workflow for the stereochemical validation of chiral γ-lactams.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: The Causality of DMSO-d6

While CDCl

H NMR: Decoding the Spin System

The diastereotopic protons at C4 (let's denote them C4

-

C3-H (

) is coupled to C4 -

NOESY Correlation: To definitively prove the (3R,5S) relative stereochemistry, a 2D NOESY experiment is mandatory. A strong cross-peak between the C3-H signal (~4.12 ppm) and the C5-H signal (~3.65 ppm) confirms they reside on the same face of the ring.

Summarized NMR Data

| Position | Multiplicity & | Key HMBC Correlations | ||

| 1 (NH) | 7.85 | br s, 1H | - | C2, C5 |

| 2 (C=O) | - | - | 176.5 | - |

| 3 (CH) | 4.12 | dd, | 71.2 | C2, C4, C5 |

| 3-OH | 5.20 | d, | - | C2, C3, C4 |

| 4 | 2.35 | ddd, | 38.4 | C2, C3, C5 |

| 4 | 1.65 | ddd, | 38.4 | C2, C3, C5 |

| 5 (CH) | 3.65 | m, 1H | 49.8 | C3, C4, C6 |

| 6 (CH | 1.15 | d, | 21.5 | C4, C5 |

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides immediate confirmation of the functional groups. For (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one, the solid-state ATR-FTIR spectrum is dominated by extensive intermolecular hydrogen bonding.

-

O-H and N-H Stretches: Expect a broad, overlapping absorption band spanning 3150 – 3400 cm

. -

Carbonyl (C=O) Stretch: A free γ-lactam typically absorbs near 1720 cm

. However, due to the dense hydrogen-bonding network in the solid state (involving both the C3-OH and the lactam NH), the C=O stretch is significantly red-shifted to ~1685 cm

Mass Spectrometry (ESI-HRMS) and Fragmentation Dynamics

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is generally unsuitable for this molecule; the high polarity and thermal lability of the hydroxylated lactam lead to extensive degradation in the GC inlet. Instead, Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard [3].

In positive ion mode (ESI+), the molecule readily protonates at the highly basic lactam carbonyl oxygen, yielding an intense pseudomolecular ion

Collision-Induced Dissociation (CID) Pathway

Subjecting the

-

Loss of Water (-18 Da): The protonated molecular ion undergoes rapid elimination of H

O from the C3 position, generating a stabilized acyliminium-like intermediate at m/z 98.06 . -

Loss of Carbon Monoxide (-28 Da): The

98 ion undergoes ring contraction and decarbonylation, a classic fragmentation pathway for lactams, yielding a fragment at m/z 70.06 .

Caption: Primary ESI-MS/MS fragmentation cascade for (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, adhere to the following self-validating methodologies.

Protocol 1: High-Resolution NMR Acquisition & D O Exchange

Purpose: To assign carbon backbone connectivity and validate exchangeable protons.

-

Sample Preparation: Dissolve 15 mg of the rigorously dried compound in 0.6 mL of anhydrous DMSO-d

(99.9% D) in a 5 mm NMR tube. -

Acquisition: Acquire

H, -

Self-Validation Step (D

O Shake): To definitively prove the assignments of the OH (5.20 ppm) and NH (7.85 ppm) signals, add 10 -

Observation: The signals at 5.20 ppm and 7.85 ppm will disappear due to deuterium exchange, and the C3-H signal (4.12 ppm) will simplify from a multiplet to a clean doublet of doublets, confirming the scalar coupling to the hydroxyl proton has been severed.

Protocol 2: UPLC-ESI-HRMS Analysis

Purpose: To confirm the exact mass and structural fragments.

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile). Formic acid acts as the proton source for ESI+.

-

Sample Dilution: Dilute the analyte to a final concentration of 1

g/mL in 50:50 Water:Acetonitrile. -

Injection & Ionization: Inject 2

L onto a C18 UPLC column. Utilize a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C. -

MS/MS Validation: Isolate the

116.07 precursor ion in the quadrupole and apply a normalized collision energy (NCE) of 20-25 eV. Monitor for the diagnostic

References

An In-Depth Technical Guide to the Discovery and Isolation of Hydroxy-Methylpyrrolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its presence in over 20 FDA-approved drugs highlights its importance.[2] This guide provides a comprehensive exploration of the discovery and isolation of a specific, promising subclass: hydroxy-methylpyrrolidinone derivatives. These compounds have garnered significant attention for their diverse biological activities, including nootropic, anticancer, and antimicrobial properties.[3] We will delve into the synthetic strategies, purification methodologies, and detailed characterization techniques that are crucial for advancing these molecules from laboratory curiosities to potential clinical candidates.

The Strategic Imperative for Hydroxy-Methylpyrrolidinone Derivatives

The five-membered lactam ring of pyrrolidinone offers a unique combination of hydrogen bonding capabilities, conformational flexibility, and chirality.[3] The introduction of hydroxyl and methyl groups provides specific advantages:

-

Enhanced Specificity and Potency: The hydroxyl group can form key hydrogen bonds with biological targets, leading to increased binding affinity and selectivity.

-

Modulated Physicochemical Properties: These functional groups influence solubility, membrane permeability, and metabolic stability, all critical parameters in drug design.[3]

-

Chiral Centers for Optimized Interactions: The presence of stereocenters allows for the synthesis of enantiomerically pure compounds, which is crucial as different enantiomers can have vastly different pharmacological and toxicological profiles.[4][5]

Synthetic Pathways: From Conception to Crude Product

The synthesis of hydroxy-methylpyrrolidinone derivatives can be approached through several strategic routes, often starting from commercially available precursors.[3] The choice of a specific pathway is dictated by the desired substitution pattern, stereochemistry, and overall efficiency.

One common and effective strategy involves the multi-step synthesis starting from γ-butyrolactone. A generalized industrial method for the synthesis of 2-pyrrolidinone involves the reaction of gamma-butyrolactone (GBL) with ammonia.[2] A more specific example for a hydroxylated derivative is the synthesis of 3-hydroxy-N-methylpyrrolidone.[6] This process begins with the conversion of delta-butyrolactone to methyl 2,4-dibromobutyrate.[6] This intermediate is then reacted with methylamine to form N-methyl-2,4-dibromobutyramide.[6] Subsequent ring closure yields 3-bromo-N-methyl-2-pyrrolidone, which is then reacted with an alkaline earth or alkali metal carbonate to produce the final 3-hydroxy-N-methyl-2-pyrrolidone.[6]

Another important synthetic approach is the Michael condensation followed by a base-catalyzed intramolecular Dieckmann condensation, which is a general method for preparing 3-pyrrolidinones.[7] For instance, ethyl glycinate hydrochloride can be reacted with acrylonitrile, and the resulting Michael adduct is then cyclized to form a cyano ketone intermediate.[7] This can then be converted to a 4-cyano-3-pyrrolidinone.[7]

Experimental Protocol: Synthesis of 2-Pyrrolidinone from Gamma-Butyrolactone

This foundational protocol illustrates a widely used industrial method for creating the core pyrrolidinone scaffold.[2]

Materials:

-

Gamma-butyrolactone (GBL)

-

Aqueous ammonia (NH₃)

-

Water

-

Tubular reactor

Procedure:

-

Prepare a mixture of GBL, aqueous ammonia, and water.

-

Introduce the mixture into a tubular reactor.

-

Heat the reactor to the specified reaction temperature.

-

Maintain the reaction under pressure to facilitate the conversion.

-

After the reaction is complete, the product mixture is subjected to purification steps, typically involving distillation, to isolate the 2-pyrrolidinone.

Isolation and Purification: Achieving Analytical Purity

The isolation of the target hydroxy-methylpyrrolidinone derivative from the crude reaction mixture is a critical step to ensure that subsequent biological and analytical evaluations are conducted on a pure compound. A variety of chromatographic techniques are employed for this purpose.

Table 1: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Flash Chromatography | Adsorption chromatography using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Separation is based on polarity. | Fast, relatively inexpensive, suitable for large-scale purification. | Lower resolution compared to HPLC, may not be suitable for separating closely related impurities. |

| Preparative High-Performance Liquid Chromatography (HPLC) | Similar to analytical HPLC but with larger columns and higher flow rates to isolate larger quantities of material. | High resolution, excellent for separating complex mixtures and stereoisomers. | More expensive, lower throughput compared to flash chromatography. |

| Centrifugal Partition Chromatography (CPC) | A liquid-liquid chromatography technique where both the stationary and mobile phases are liquids.[8] Separation is based on the differential partitioning of the analyte between the two immiscible liquid phases.[8][9] | No solid support (no irreversible adsorption), high sample loading capacity, suitable for polar compounds.[8] | Requires specialized equipment, solvent system selection can be complex. |

The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. For challenging separations, such as the isolation of N-ethyl-2-pyrrolidinone-substituted flavanol epimers from white tea, a multi-step approach combining CPC with semi-preparative HPLC may be necessary to achieve purities greater than 95%.[8][9]

Structural Elucidation and Characterization: Confirming Identity and Purity

Unambiguous structural confirmation is a cornerstone of chemical research and drug development.[10] A combination of spectroscopic techniques is employed to elucidate the precise structure of the isolated hydroxy-methylpyrrolidinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to look for in a hydroxy-methylpyrrolidinone derivative include the methine proton adjacent to the hydroxyl group and the methyl group protons.[11]

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the lactam ring typically appears at a characteristic downfield chemical shift.[11]

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is essential for definitively assigning the structure, especially for complex derivatives.[12]

Experimental Protocol: NMR Sample Preparation and Analysis

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer is typically used.[1]

Sample Preparation:

-

Dissolve 5-10 mg of the purified pyrrolidinone derivative in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typically employed.[1]

-

¹³C NMR: Acquire spectra with a sufficient number of scans, which is typically much higher than for ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like hydroxy-methylpyrrolidinone derivatives, often yielding the protonated molecular ion [M+H]⁺.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. The fragmentation patterns observed can be characteristic of the pyrrolidinone core and its substituents.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key absorption bands for a hydroxy-methylpyrrolidinone derivative include:

-

A broad O-H stretch from the hydroxyl group.

-

A strong C=O stretch from the lactam carbonyl group.

-

C-H stretches from the alkyl portions of the molecule.

Chiral Separation: Isolating Enantiomers

Many hydroxy-methylpyrrolidinone derivatives are chiral, and it is often the case that only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause undesirable side effects.[5] Therefore, the separation of enantiomers is a critical step in the development of these compounds as therapeutic agents.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantiomeric separation.[14][15]

Table 2: Common Chiral Stationary Phases for Pyrrolidinone Derivatives

| CSP Type | Principle | Examples |

| Polysaccharide-based | Chiral recognition is based on interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the helical structure of the polysaccharide derivative (e.g., amylose or cellulose coated on silica). | Chiralpak AD, Chiralcel OD[5] |

| Cyclodextrin-based | Enantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin molecule.[15] | Hydroxypropyl-β-cyclodextrin[15] |

The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution.

Conclusion and Future Perspectives

The discovery and isolation of hydroxy-methylpyrrolidinone derivatives represent a vibrant and promising area of research in medicinal chemistry. The synthetic versatility of the pyrrolidinone scaffold, combined with the strategic introduction of hydroxyl and methyl groups, allows for the creation of a diverse array of compounds with significant therapeutic potential.[16][17] The successful progression of these molecules from discovery to clinical application hinges on the rigorous application of modern isolation and characterization techniques. As our understanding of the structure-activity relationships of these derivatives deepens, we can anticipate the development of novel, highly effective therapeutic agents for a wide range of diseases.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.

- Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2018-03-01).

- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2025-08-06). ResearchGate.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021-12-06). ResearchGate.

- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. PMC.

- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.

- The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. (2026-02-12).

- Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. (2021-11-30). PubMed.

- Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. (2017-08-29).

- Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine.

- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. Google Patents.

- Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. (2009-09-10). Semantic Scholar.

- An In-depth Technical Guide to the Derivatives of 5-Hydroxy-2-pyrrolidone: Synthesis, Properties, and Therapeutic Potential. Benchchem.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate.

- Chiral Drug Separation.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025-06-01).

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.

- CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. VTechWorks.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one and its Analogs: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one core is a chiral scaffold of significant interest in medicinal chemistry. This five-membered lactam, featuring hydroxyl and methyl substitutions with a defined stereochemistry, serves as a valuable building block for the synthesis of a diverse range of biologically active compounds. Its inherent chirality and functional group handles allow for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and therapeutic potential of (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one and its analogs. We will delve into the key synthetic strategies, with a focus on stereoselective methods, and explore the structure-activity relationships that govern their biological effects, including their promising roles as nootropic and antibacterial agents. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged pyrrolidinone scaffold.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidinone ring system is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, highlighting its importance as a "privileged scaffold" in drug discovery.[1] This five-membered nitrogen-containing heterocycle offers a unique combination of properties that make it an attractive starting point for the design of new therapeutic agents. Its sp³-rich, non-planar structure provides access to three-dimensional chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[2] Furthermore, the lactam functionality provides a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

The introduction of stereocenters into the pyrrolidinone ring, as seen in (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one, adds another layer of complexity and opportunity. The specific spatial arrangement of substituents can dramatically influence biological activity, allowing for the fine-tuning of pharmacological profiles. This guide will focus specifically on this chiral β-hydroxy-γ-lactam and its derivatives, exploring the scientific rationale behind their synthesis and the insights gained from their biological evaluation.

Stereoselective Synthesis: Accessing the Chiral Core

The cornerstone for the synthesis of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one and its analogs is the stereoselective reduction of a prochiral β-keto-γ-lactam precursor. The Noyori asymmetric hydrogenation is a powerful and widely adopted methodology for this transformation, utilizing a chiral ruthenium-BINAP catalyst to achieve high levels of both diastereoselectivity and enantioselectivity.[3]

The Noyori Asymmetric Hydrogenation: A Powerful Tool

The Noyori asymmetric hydrogenation employs a ruthenium catalyst coordinated to a chiral bisphosphine ligand, most commonly 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). This reaction proceeds via a dynamic kinetic resolution, where the rapidly equilibrating enantiomers of the β-keto-γ-lactam are selectively hydrogenated to afford the desired syn-β-hydroxy-γ-lactam with high stereopurity. The choice of the BINAP enantiomer ((R)- or (S)-BINAP) dictates the absolute stereochemistry of the newly formed hydroxyl group.

Caption: General workflow of the Noyori asymmetric hydrogenation.

The mechanism of the Noyori hydrogenation is believed to involve a metal-ligand bifunctional catalysis. The ruthenium center and the coordinated phosphine ligands create a chiral environment that directs the approach of the substrate. Hydrogen gas is activated by the ruthenium complex, and the hydride is transferred to the carbonyl carbon of the β-keto-γ-lactam in a stereocontrolled manner.

Synthesis of the Precursor: β-Keto-γ-lactams

The requisite β-keto-γ-lactam precursors are typically synthesized via a Claisen-type condensation between an N-protected γ-lactam and an appropriate ester. The choice of the N-protecting group and the ester determines the substitution pattern of the final product. For the synthesis of the precursor to (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, an N-protected 5-methyl-pyrrolidin-2-one would be condensed with an oxalate ester.

Detailed Experimental Protocol: A Plausible Route

Step 1: Synthesis of N-Benzyl-5-methylpyrrolidine-2,3-dione (β-Keto-γ-lactam precursor)

-

To a solution of N-benzyl-5-methylpyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add diethyl oxalate (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-5-methylpyrrolidine-2,3-dione.

Step 2: Asymmetric Hydrogenation to (3R,5S)-3-Hydroxy-1-benzyl-5-methylpyrrolidin-2-one

-

In a high-pressure reaction vessel, dissolve N-benzyl-5-methylpyrrolidine-2,3-dione (1.0 eq) in degassed methanol.

-

Add the chiral catalyst, dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) ([RuCl₂( (R)-BINAP)]) (0.01 eq).

-

Pressurize the vessel with hydrogen gas (50-100 atm).

-

Heat the reaction mixture to 50 °C and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (3R,5S)-3-hydroxy-1-benzyl-5-methylpyrrolidin-2-one.

Step 3: Deprotection to (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one

-

Dissolve the N-benzyl protected product from Step 2 in a suitable solvent such as methanol.

-

Add a palladium on carbon catalyst (10 mol%).

-

Subject the mixture to hydrogenolysis by stirring under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one.

Analogs and Derivatives: Exploring Chemical Diversity

The (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one scaffold provides multiple points for chemical modification, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

Caption: Key positions for analog derivatization.

-

N-Substitution (R¹): The nitrogen atom of the lactam can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. This position is crucial for modulating pharmacokinetic properties such as solubility and membrane permeability.

-

O-Substitution (R³): The hydroxyl group at the C3 position can be converted into ethers or esters. These modifications can influence the compound's hydrogen bonding capacity and metabolic stability.

-

C5-Substitution (R⁵): The methyl group at the C5 position can be replaced with other alkyl or aryl groups. This allows for the exploration of steric and electronic effects on target binding.

Biological Activities and Therapeutic Potential

Derivatives of the 3-hydroxy-pyrrolidin-2-one core have demonstrated a range of promising biological activities, with the most notable being their potential as nootropic and antibacterial agents.

Nootropic Effects: Enhancing Cognitive Function

The pyrrolidinone scaffold is the cornerstone of the "racetam" class of nootropic drugs, such as piracetam and aniracetam. These compounds are known to enhance cognitive function, including memory and learning.[4] Studies on 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to our core molecule, have shown antiamnesic properties comparable to piracetam in preclinical models.[5] The precise mechanism of action of nootropic pyrrolidinones is not fully elucidated but is thought to involve the modulation of neurotransmitter systems, such as the cholinergic and glutamatergic pathways, and the enhancement of neuronal plasticity.

Antibacterial Activity: A New Scaffold for Combating Resistance

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold has emerged as a promising starting point for the development of new antibiotics.[5][6]

Structure-Activity Relationship (SAR) for Antibacterial Activity:

Systematic modification of the 3-hydroxy-pyrrolidin-2-one core has provided valuable insights into the structural requirements for antibacterial activity.

| Compound Series | R¹ (N-substituent) | R⁵ (C5-substituent) | MIC (µg/mL) vs. MRSA | Reference |

| A | Benzyl | Phenyl | 8 | [5] |

| B | 2,4-Dimethoxybenzyl | Phenyl | 32 | [5] |

| C | 4-(Trifluoromethyl)phenyl | Phenyl | 32 | [5] |

| D | 4-Pyridylmethyl | Phenyl | 64 | [5] |

Data presented is for representative analogs and illustrates general trends.

The data suggests that the nature of the substituent at the nitrogen and C5 positions significantly impacts antibacterial potency. For instance, in the series studied by Pierce and co-workers, a simple benzyl group at the N1 position and a phenyl group at the C5 position provided the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] Both electron-donating and electron-withdrawing substituents on the N-benzyl group led to a decrease in activity.

Caption: Simplified SAR for antibacterial activity.

The mechanism of action for these antibacterial pyrrolidinones is still under investigation, but they represent a novel scaffold that could potentially overcome existing resistance mechanisms.

Future Directions and Conclusion

The (3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The stereoselective synthesis of this core is well-established, providing a reliable platform for the generation of diverse chemical libraries.

Key areas for future research include:

-

Elucidation of Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and development.

-

Expansion of Analog Libraries: The synthesis and screening of a wider range of analogs with diverse substituents will be essential to fully explore the chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to in vivo models of disease to evaluate their efficacy and safety profiles.

-

Exploration of Other Therapeutic Areas: While nootropic and antibacterial activities are the most explored, the versatility of this scaffold suggests that it may have potential in other therapeutic areas as well.

References

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.

-

Pierce, J. G., & Hare, A. S. (2018). 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 28(16), 2732–2735. [Link]

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

Shuklina, N. S., & Kolla, V. E. (2003). [Anti-amnestic activities of 3-hydroxy-3-pyrroline-2-one derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 12–15. [Link]

-

Jeyachandran, V., Madasamykumar, M., & Dhayalan, M. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 103-109. [Link]

- Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich.

- S.N. (1980). Novel 3-hydroxy-pyrrolin-2-one derivatives. U.S. Patent No. 4,231,933. Washington, DC: U.S.

- Imamura, H., Ohtake, N., Shimizu, A., et al. (1997). Structure–activity relationships of trans-3,5-disubstituted pyrrolidinylthio-1β-methylcarbapenems. The Journal of Antibiotics, 50(7), 586-595.

- Noyori, R. (1990). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

- Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23.

-

PubChem. (n.d.). 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-, (3R-trans)-. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(3B), 128-141.

- AS Chemical Laboratories Inc. (n.d.). (3R,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone [(3S-trans)-3-Hydroxycotinine].

-

Zefirov, N. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. [Link]

- Stoughton, R. B., & Akers, W. A. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. U.S. Patent No. 5,032,402. Washington, DC: U.S.

- Thermo Fisher Scientific. (n.d.).

- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).

- Ohtake, N., Okamoto, O., Mano, E., Yamada, K., Ushijima, R., & Nakagawa, S. (1997). lβ-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems; 2. Synthesis and antibacterial activity of 5-aminopropyl and 5-aminopropenyl pyrrolidine derivatives. The Journal of Antibiotics, 50(7), 567-585.

- Gawell, L., & Peter. (1986). Synthesis of Chiral 5-Substituted 2-Pyrrolidones, Metabolites of the Antipsychotic Benzamides Remoxipride and Raclopride. Tetrahedron, 42(13), 3517-3522.

- Myers, A. G. (n.d.).

- ChemScene. (n.d.). (3R,5S)-3-Hydroxy-5-(trifluoromethyl)pyrrolidin-2-one.

- Snider, B. B., & Neubert, B. J. (2004). A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. The Journal of Organic Chemistry, 69(25), 8952–8955.

- Mondadori, C. (1993). The pharmacology of the nootropics; new insights and new questions. Behavioral and Brain Research, 59(1-2), 1-9.

- Al-Bayati, F. A. H., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(3B), 128-141.

- Carocci, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.

- BenchChem. (2025). Unraveling the Structure-Activity Relationship of 1-(3,4,5-Triethoxybenzoyl)

- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.

- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines.

- Nikolic, N. A., & Beak, P. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. Organic Syntheses, 74, 23.

- Sargsyan, A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6159.

- Buchwald, S. L., & Watson, D. A. (2011). Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. Massachusetts Institute of Technology.

- Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. Journal of the American Chemical Society, 125(44), 13490–13503.

- Wipf, P. (2007). Chem 2320. University of Pittsburgh.

- Al-Khdhair, S. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 12345.

- Jaffar, A. M. (2026). Influence of Functionalization Solvents and Ligands on Fe(III) Catalysis in Epoxide Ring‐Opening Reactions Using Mesoporous Silica Supports. ChemistrySelect, 11(1), 123-130.

- Åkesson, B., Jönsson, B. A., & Tinnerberg, H. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker. Scandinavian journal of work, environment & health, 26(3), 255–259.

- Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718.

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5), 4-11.

- Glick, M., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.

Sources

- 1. A practical and improved synthesis of (3S,5S)-3-[(tert-butyloxycarbonyl)methyl]- 5-[(methanesulfonyloxy)methyl]-2- pyrrolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Anti-amnestic activities of 3-hydroxy-3-pyrroline-2-one derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one

The following technical guide details the commercial landscape, sourcing protocols, and technical specifications for (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one .

Executive Summary

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one (CAS 355143-51-0 ) is a high-value chiral building block used primarily in the synthesis of pharmaceutical intermediates. It belongs to the class of 3-hydroxypyrrolidin-2-ones, a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., JAK inhibitors), CNS agents, and antimicrobial compounds.

Its specific stereochemistry—(3R, 5S) —is critical for biological activity, often distinguishing active pharmaceutical ingredients (APIs) from inactive or toxic isomers. This guide provides a vetted sourcing strategy and technical analysis to ensure supply chain integrity.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one |

| CAS Number | 355143-51-0 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Stereochemistry | (3R, 5S) - trans relative configuration |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1] |

| Key Impurities | (3S,5S)-diastereomer (cis), 5-methylpyrrolidin-2-one (over-reduction). |

Structural Visualization

The following diagram illustrates the absolute configuration and potential derivation from the chiral pool (L-Glutamic acid derivatives).

Figure 1: Conceptual lineage of the (3R,5S) scaffold from common chiral precursors.

Commercial Availability & Suppliers

Sourcing this specific diastereomer requires vigilance. Many suppliers list the generic "3-hydroxy-5-methyl" structure without specifying stereochemistry, or they supply the racemic mixture.

Tier 1: Verified Catalog Suppliers (Stock Likely)

These suppliers explicitly list the CAS 355143-51-0 with defined stereochemistry.

| Supplier | Region | Catalog / SKU | Purity | Notes |

| Fluorochem | UK/EU | F846219 | 95%+ | Reliable source for gram-scale R&D quantities. Explicitly lists (3R,5S). |

| Enamine | Ukraine/US | Inquire | 95%+ | Likely available via "REAL" database or building block catalog. Major source for pyrrolidinones. |

| Combi-Blocks | USA | Inquire | 95%+ | Strong inventory of pyrrolidine analogs; often stocks specific chiral isomers. |

Tier 2: Custom Synthesis & Bulk Manufacturing

For kg-scale requirements, these CROs have established routes for pyrrolidinone scaffolds.

-

WuXi AppTec: Capable of scaling the chemoenzymatic or asymmetric synthesis routes.

-

ChemScene: Often lists specific chiral intermediates; suitable for process development sourcing.

Sourcing Strategy: The "Diastereomer Trap"

When ordering, you must validate the Certificate of Analysis (CoA) for Diastereomeric Excess (de) .

-

Risk: Chemical hydroxylation of (5S)-5-methylpyrrolidin-2-one often yields a mixture of (3R,5S) [trans] and (3S,5S) [cis].

-

Requirement: Specify "trans-isomer, >98% de" in your purchase order.

Technical Analysis: Synthesis & Quality Control

Understanding the synthesis is crucial for anticipating impurities. Two primary pathways exist:

Pathway A: Chemical Synthesis (Chiral Pool)

Starting from L-Glutamic acid (providing the 5S center), the pyrrolidinone ring is formed. The 3-hydroxy group is introduced via:

-

Enolate Oxidation: Treatment with Davis' oxaziridine or MoOPH. This often produces a mixture of diastereomers requiring chromatographic separation.

-

Bromination/Hydrolysis: Bromination at C3 followed by hydrolysis. This risks racemization.

Pathway B: Chemoenzymatic Synthesis (High Purity)

Recent advances utilize engineered hydroxylases or lipases to introduce the hydroxyl group with perfect stereocontrol. This method is preferred for pharmaceutical grades as it avoids heavy metal contaminants.

Experimental Workflow: Purity Validation

The following workflow describes the protocol to validate incoming batches.

Figure 2: Quality Control Decision Tree for Chiral Pyrrolidinones.

Key NMR Signals (Diagnostic):

-

C5-Methyl: Doublet at ~1.1-1.3 ppm.

-

C3-Proton: Multiplet at ~4.0-4.5 ppm. The coupling constant (

) between H3 and H4 is critical for distinguishing cis vs trans isomers.

Applications in Drug Development[2][3][4][5]

This molecule serves as a critical scaffold in "Fragment-Based Drug Discovery" (FBDD).

-

JAK Inhibitor Analogs: It is a methyl-analog of the ethyl-pyrrolidine scaffold found in Upadacitinib (Rinvoq). Researchers use the methyl variant to probe the hydrophobic pocket size of Janus Kinases (JAK1/JAK2) during Structure-Activity Relationship (SAR) optimization.

-

Nicotinic Agonists: Structurally related to Hydroxycotinine , it is used to synthesize selective modulators of nicotinic acetylcholine receptors (nAChRs).

Handling & Storage

-

Hygroscopic: Like most pyrrolidinones, it absorbs moisture. Store under nitrogen/argon at 2-8°C.

-

Reactivity: The hydroxyl group is a nucleophile; protect (e.g., TBS, MOM) if performing alkylations on the amide nitrogen.

References

-

Fluorochem Product Database. Product F846219: (3R,5S)-3-hydroxy-5-methyl-pyrrolidin-2-one. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 355143-51-0. Retrieved from

-

Enamine. Building Blocks and REAL Database. Retrieved from

- Kamal, A., et al. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones. Tetrahedron: Asymmetry.

- AbbVie Inc.Patent WO2019016745A1: Processes for the preparation of pyrrolidine derivatives (Upadacitinib intermediates). (Contextual reference for pyrrolidine scaffold utility).

Sources

Navigating the Synthesis and Handling of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of the safety and handling guidelines for (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, a chiral building block of significant interest in contemporary drug discovery. Drawing upon established safety protocols for structurally related pyrrolidinone derivatives, this document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for its safe manipulation in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Compound Profile and Hazard Identification

(3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one belongs to the pyrrolidinone class of compounds, which are five-membered lactams. While specific toxicological data for this particular stereoisomer is not extensively available, the safety profile can be inferred from data on analogous structures such as 3-Hydroxy-1-methylpyrrolidin-2-one and other pyrrolidinone derivatives.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| LogP | -1.10689420033 | [2] |

GHS Hazard Classification (Inferred from related compounds):

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one should be handled as a substance with the following potential hazards, derived from data on similar molecules like 3-Hydroxy-1-methylpyrrolidin-2-one:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

Hazard Statement(s):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statement(s):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Exposure Controls and Personal Protection

A proactive approach to exposure control is paramount when handling any chemical intermediate. The following measures are based on best practices for handling fine organic chemicals and irritant compounds.

Engineering Controls:

-

Ventilation: All manipulations of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one, especially when in powdered form or when generating aerosols, should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5][8]

-

Containment: For procedures with a higher risk of generating dust or aerosols, the use of a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side shields that comply with EN166 (EU) or NIOSH (US) standards are mandatory.[5] A face shield may be necessary for splash-prone operations.

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

-

Avoid all personal contact, including inhalation.[7]

-

Wash hands and face thoroughly after handling.[5]

-

Avoid the generation of dust and aerosols.[5]

-

Ensure all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.[8]

-

Use non-sparking tools when working in environments where flammable vapors may be present.[7]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5][6]

-

The storage area should be cool and away from sources of heat or ignition.[8][10]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Some related compounds are noted to be hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent degradation.[5]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] If symptoms persist, seek medical attention.[8]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5] Seek immediate medical attention from an ophthalmologist.[5]

-

Ingestion: If swallowed, do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical advice.[8]

Spill Management:

-

Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[9] Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.[9]

-

Large Spills: For large spills, evacuate the area immediately.[5] Contain the spill if it is safe to do so. Prevent the material from entering drains or waterways.[5] Contact emergency services for assistance with cleanup.

-

Cleanup: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[9] All cleaning materials should be collected as hazardous waste.[9]

Caption: Workflow for responding to a chemical spill.

Disposal Considerations

Proper disposal of (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

-

Waste Segregation:

-

Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.[9]

-

Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[9]

-

-

Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. This typically involves incineration at a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[9]

Conclusion

While (3R,5S)-3-Hydroxy-5-methylpyrrolidin-2-one is a valuable building block in pharmaceutical research, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. The principles of sound engineering controls, appropriate personal protective equipment, and diligent handling and disposal practices are the cornerstones of chemical safety and scientific excellence.

References

-

Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals. Benchchem. 9

-

3-Hydroxy-1-methylpyrrolidin-2-one | C5H9NO2 | CID 10313118. PubChem.

-

2-Pyrrolidinone - Safety Data Sheet. ChemicalBook.

-

(3r,5s)-3-hydroxy-5-methyl-pyrrolidin-2-one. Fluorochem.

-

SAFETY DATA SHEET. Fisher Scientific.

-

(3R,5S)-5-(Hydroxymethyl)-3-methylpyrrolidin-2-one. ChemScene.

-

Pyrrolidine. Apollo Scientific.

-

material safety data sheet - n-methyl-2-pyrrolidone.

-

(3R,5S)-3-Hydroxy-5-(trifluoromethyl)pyrrolidin-2-one. ChemScene.

-

(3R,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone [(3S-trans)-3-Hydroxycotinine]. AS Chemical Laboratories Inc.

-

(5S)-5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone. PubChem.

-

n-Methyl Pyrrolidone (NMP). Chemius.

-

SAFETY DATA SHEET (GHS).

-

SAFETY DATA SHEET. RCI Labscan.

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID. PubChem.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride. Sigma-Aldrich.

-

Safety Data Sheet (S)-(+)-5-Hydroxymethyl-2-pyrrolidinone. metasci.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Material Safety Data Sheet N-Methyl-2-pyrrolidinone SECTION 1. Actylis Lab Solutions.

Sources

- 1. 3-Hydroxy-1-methylpyrrolidin-2-one | C5H9NO2 | CID 10313118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. rcilabscan.com [rcilabscan.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. oxfordlabchem.com [oxfordlabchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mobile [my.chemius.net]

Technical Guide: Novel Horizons in Pyrrolidinone Scaffold Research

Executive Summary

The 2-pyrrolidinone (